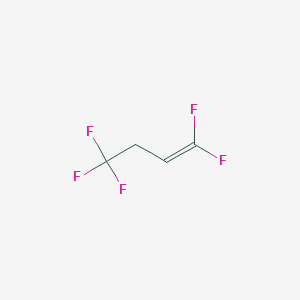

1,1,4,4,4-Pentafluorobut-1-ene

説明

特性

IUPAC Name |

1,1,4,4,4-pentafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5/c5-3(6)1-2-4(7,8)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPABLOPKKSAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614321 | |

| Record name | 1,1,4,4,4-Pentafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721946-08-3 | |

| Record name | 1,1,4,4,4-Pentafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1,1,4,4,4-Pentafluorobut-1-ene can be synthesized through various methods. One common approach involves the fluorination of butene derivatives using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions typically require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

化学反応の分析

Types of Reactions: 1,1,4,4,4-Pentafluorobut-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydroxide or ammonia under controlled temperatures.

Major Products Formed:

Oxidation: Fluorinated alcohols or ketones.

Reduction: Hydrogenated butene derivatives.

Substitution: Hydroxylated or aminated butene derivatives.

科学的研究の応用

Reactivity Studies

Research has shown that 1,1,4,4,4-pentafluorobut-1-ene exhibits unique reactivity patterns due to its fluorinated structure. For example, studies have investigated its interactions with various reagents to understand its behavior in different chemical environments. This understanding is crucial for predicting its environmental impact and potential health effects .

Polymerization

The compound can participate in polymerization reactions to produce fluorinated polymers. These polymers are valuable in applications requiring high chemical resistance and thermal stability. The unique arrangement of fluorine atoms enhances the mechanical properties of the resulting materials .

Synthesis of Fluorinated Compounds

This compound serves as a versatile synthon in organic synthesis. It can be transformed into various fluorinated compounds through reactions such as hydrosilylation and olefin metathesis. These transformations allow for the generation of new materials with desirable properties for industrial applications .

Refrigerants and Heat Transfer Fluids

Due to its low global warming potential and zero ozone depletion potential, this compound is being explored as a potential refrigerant and heat transfer fluid. Its stability under various conditions makes it suitable for use in high-temperature heat pumps and refrigeration systems .

Case Studies

作用機序

The mechanism of action of 1,1,4,4,4-Pentafluorobut-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the fluorine atoms play a crucial role in stabilizing reaction intermediates .

類似化合物との比較

Reactivity and Chemical Transformations

- 1,1,4,4,4-Pentafluorobut-1-ene: Reacts with bromine (Br₂) at −30°C to form (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene in 92% yield. Similarly, iodination with ICl produces iodinated derivatives . Its allenic structure allows for regioselective additions, a feature absent in mono-ene analogs .

- Hexafluorobut-2-enes : Primarily undergo electrophilic additions or isomerization. For example, (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1b) is used industrially as a precursor for polymers and refrigerants .

- 3,3,4,4,4-Pentafluorobut-1-ene: Limited reactivity data available, but its mono-ene structure likely restricts it to single-site reactions, such as hydrohalogenation .

Physical Properties and Stability

- Boiling Points: Fluorinated mono-enes (e.g., C₄H₂F₆) typically have lower boiling points than allenes due to reduced molecular weight and lack of conjugation. For example, cis-1,1,1,4,4,4-hexafluoro-2-butene is a volatile liquid at room temperature .

- Thermal Stability : Hexafluorinated compounds (C₄Cl₂F₆, C₄H₂F₆) exhibit higher stability under thermal stress compared to pentafluorinated analogs, as fluorine’s electronegativity enhances bond strength .

生物活性

1,1,4,4,4-Pentafluorobut-1-ene (CAS Number: 25291-17-2) is a fluorinated alkene that has garnered attention due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science. However, its biological activity remains less explored. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse sources and research findings.

This compound is characterized by the presence of five fluorine atoms attached to a butene backbone. Its molecular formula is C4H3F5, and it has a molecular weight of 146.06 g/mol. The structure can be represented as follows:

This unique structure contributes to its reactivity and potential biological interactions.

Toxicological Studies

Toxicological assessments indicate that this compound may pose risks associated with fluorinated compounds. Research indicates that exposure to high concentrations can lead to respiratory issues and other health concerns. However, detailed studies specifically focusing on this compound's toxicity are still needed.

Case Study 1: Environmental Impact Assessment

A study conducted by the UK Environment Agency evaluated the environmental risks associated with various perfluoroalkyl substances (PFAS), including this compound. The findings highlighted concerns regarding persistence in the environment and potential bioaccumulation in aquatic organisms .

Case Study 2: Synthesis and Reactivity

Research by Pavlenko et al. explored the reactivity of this compound in organic synthesis. The study indicated that this compound could serve as a valuable intermediate in the synthesis of more complex fluorinated molecules . This suggests potential applications in medicinal chemistry where bioactive compounds are frequently developed.

Table 1: Comparative Biological Activities of Fluorinated Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| 1,1-Difluoroethane | Antimicrobial | |

| Perfluorohexane | Toxicity in aquatic organisms | |

| 1,1,4,4-Pentafluorobut-1-ene | Limited data; potential activity |

Table 2: Toxicological Profile of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,4,4,4-Pentafluorobut-1-ene derivatives, and how are reaction conditions optimized?

- Methodological Answer : A key synthesis involves halogenation of fluorinated allene precursors. For example, bromination of allene 11 (1:1 molar ratio with Br₂, solvent-free, at −30°C) yields (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene in 92% yield. Temperature control (−30°C) and reagent stoichiometry are critical for minimizing side reactions and maximizing purity . Alternative methods may involve iodine monochloride (ICl) under similar cryogenic conditions, as shown in Scheme 11 .

Q. What spectroscopic techniques are essential for characterizing this compound and its halogenated derivatives?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹⁹F, ¹³C) is indispensable for structural elucidation. For instance, the (Z)-1,2-dibromo derivative was confirmed via ¹⁹F NMR chemical shifts and coupling constants, which distinguish stereoisomers. ¹³C NMR further validates carbon-fluorine bonding patterns . Mass spectrometry and IR spectroscopy complement NMR for functional group identification.

Advanced Research Questions

Q. How does stereochemical isomerization influence reaction pathways in fluorinated alkenes like this compound?

- Methodological Answer : Isomerization (e.g., E/Z configurations) alters reactivity in halogenation and dehydrohalogenation reactions. For example, the synthesis of 1,1,4,4,4-pentafluorobuta-1,2-diene (an allene) requires precise control of reaction kinetics to favor elimination over substitution. Kinetic studies under varying temperatures (−30°C to 25°C) and solvent polarities can map isomerization pathways .

Q. How can competing reaction pathways (e.g., halogenation vs. elimination) be systematically investigated in fluorinated alkene systems?

- Methodological Answer : Design experiments with incremental changes to reaction parameters:

- Reagent selection : Compare Br₂ (electrophilic addition) vs. ICl (radical pathways).

- Temperature gradients : Test cryogenic (−30°C) vs. ambient conditions to favor kinetic vs. thermodynamic products.

- Solvent effects : Polar aprotic solvents may stabilize intermediates, while nonpolar solvents favor elimination.

- In-situ monitoring : Use techniques like FTIR or NMR to track intermediate formation .

Q. How should researchers address contradictions in reported reaction yields or product distributions for fluorinated alkenes?

- Methodological Answer : Discrepancies often arise from subtle differences in experimental rigor:

- Replicate conditions : Ensure reagent purity (e.g., anhydrous Br₂), strict temperature control (±1°C), and inert atmospheres.

- Analytical validation : Cross-check NMR assignments with computational modeling (e.g., DFT for ¹⁹F chemical shift prediction).

- Side-product analysis : Use GC-MS or HPLC to identify minor byproducts that may explain yield variations .

Data-Driven Research Design

Q. What experimental frameworks are recommended for studying the electronic effects of fluorine substitution on alkene reactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with varying fluorine positions (e.g., 1,1,1,4,4,4-hexafluorobut-2-ene vs. This compound) to compare electronic effects.

- Kinetic isotope effects : Use deuterated reagents to probe mechanistic steps (e.g., radical vs. ionic pathways).

- Computational support : Pair experimental data with DFT calculations (e.g., Fukui indices for electrophilic attack sites) .

Q. How can researchers design a one-pot cascade reaction for synthesizing fluorinated allenes from commercial hydrofluoroolefins?

- Methodological Answer :

- Stepwise optimization : Start with halogenation (e.g., Br₂ addition) followed by dehydrohalogenation (e.g., using KOtBu).

- Catalyst screening : Test phase-transfer catalysts to enhance reaction efficiency in solvent-free systems.

- Real-time monitoring : Use inline NMR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。